6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

Medicinal chemistry Heterocyclic building blocks Cross-coupling

This 6-bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine scaffold uniquely combines a bromine coupling handle and a pre-installed CF₃ pharmacophore on the [5,4-b] regioisomer, enabling efficient Suzuki-Miyaura, Buchwald-Hartwig, or Heck diversification while preserving metabolic stability. Unlike the [4,5-b] isomer, the [5,4-b] fusion ensures correct geometry for ATP-binding pocket targeting. Available in 95% and NLT 98% purity grades with full analytical documentation (NMR, HPLC, LC-MS, GC), it streamlines parallel synthesis workflows and reduces per-library-member step count. Ideal for kinase and GPCR targeted library synthesis.

Molecular Formula C7H2BrF3N2O
Molecular Weight 267.00
CAS No. 886373-24-6
Cat. No. B3031941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine
CAS886373-24-6
Molecular FormulaC7H2BrF3N2O
Molecular Weight267.00
Structural Identifiers
SMILESC1=C(C=NC2=C1N=C(O2)C(F)(F)F)Br
InChIInChI=1S/C7H2BrF3N2O/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H
InChIKeyDAHJPNADZCRUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine CAS 886373-24-6: Procurement and Specification Guide for a Halogenated Heterocyclic Building Block


6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine (CAS 886373-24-6) is a brominated and trifluoromethylated heterocyclic compound belonging to the oxazolo[5,4-b]pyridine class. It features a fused oxazole-pyridine bicyclic core with a bromine atom at the 6-position and a trifluoromethyl group at the 2-position, with a molecular formula of C₇H₂BrF₃N₂O and a molecular weight of 267.00 g/mol . The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the bromine substituent enables downstream functionalization via cross-coupling reactions and the trifluoromethyl group confers metabolic stability and lipophilicity modulation to derivative molecules .

Why 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine Cannot Be Replaced by Unsubstituted or Mono-Substituted Oxazolopyridine Analogs


The oxazolopyridine scaffold encompasses multiple regioisomeric fusion patterns ([5,4-b] vs. [4,5-b]) and diverse substitution variants (unsubstituted, mono-bromo, mono-trifluoromethyl, or methyl-substituted), each with distinct reactivity profiles and synthetic utility. The specific [5,4-b] ring fusion orientation determines the spatial arrangement of the nitrogen atoms and consequently influences both electronic properties and downstream coupling regioselectivity [1]. Critically, the concurrent presence of both a bromine atom (a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, or Heck coupling) and a trifluoromethyl group (a privileged pharmacophore in drug discovery) on the same [5,4-b] scaffold is a non-interchangeable feature. Substituting with analogs lacking either the bromine or the trifluoromethyl group fundamentally alters the compound's capacity to serve as a building block for specific target molecular architectures, while switching to the [4,5-b] regioisomer changes the geometry of the resulting derivatives .

Quantitative Comparative Analysis: 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine Versus Closest Analogs


Differentiation Evidence 1: Regioisomeric Scaffold Distinction [5,4-b] versus [4,5-b] Fusion

The target compound adopts the oxazolo[5,4-b]pyridine ring fusion orientation, which is structurally and functionally distinct from the oxazolo[4,5-b]pyridine regioisomer. The [5,4-b] fusion places the pyridine nitrogen at position 1 relative to the oxazole ring, whereas the [4,5-b] fusion places it at position 7, resulting in different nitrogen atom spatial coordinates and electronic distribution . This geometric difference directly impacts the binding orientation of derivatives in biological targets and the regioselectivity of metal-catalyzed coupling reactions at the bromine site .

Medicinal chemistry Heterocyclic building blocks Cross-coupling

Differentiation Evidence 2: Dual-Site Functionalization (6-Bromo + 2-Trifluoromethyl) Enables Orthogonal Derivatization Pathways

The target compound uniquely combines a bromine atom at position 6 and a trifluoromethyl group at position 2 on the same oxazolo[5,4-b]pyridine scaffold. This dual-substitution pattern provides two distinct functional handles: the bromine serves as a site for transition metal-catalyzed cross-coupling (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig), while the trifluoromethyl group acts as a metabolically stable, electron-withdrawing substituent that remains intact during most coupling conditions. In contrast, mono-substituted analogs such as 6-bromooxazolo[5,4-b]pyridine (CAS 886372-90-3) lack the trifluoromethyl group entirely, and 2-(trifluoromethyl)oxazolo[4,5-b]pyridine lacks the bromine coupling handle .

Synthetic methodology Parallel synthesis Medicinal chemistry optimization

Differentiation Evidence 3: Commercial Purity Tier Differentiation (NLT 98% vs. 95% Standard Grade)

Multiple vendors supply the target compound at standard analytical grade (95% purity), which is sufficient for many synthetic applications. However, for applications requiring higher fidelity—such as late-stage functionalization in drug discovery, generation of analytical reference standards, or reactions sensitive to trace impurities—a higher purity grade (NLT 98%) is commercially available . This provides a verifiable quality differentiator from the widely available 95% grade offered by numerous suppliers including Bidepharm, Apollo Scientific, AKSci, and GlpBio .

Quality control Reproducibility Synthetic reliability

Differentiation Evidence 4: Physicochemical Distinction from Methyl Analog (CF₃ vs. CH₃ at 2-Position)

The trifluoromethyl group at the 2-position confers markedly different physicochemical properties compared to the corresponding 2-methyl analog (6-bromo-2-methyloxazolo[5,4-b]pyridine, CAS 116081-18-6). The CF₃ group is strongly electron-withdrawing and increases lipophilicity while providing metabolic resistance to oxidative degradation; the CH₃ group is weakly electron-donating and susceptible to CYP450-mediated oxidation. The presence of the CF₃ group in the target compound is a strategic design feature for medicinal chemistry campaigns aimed at improving pharmacokinetic profiles .

Lipophilicity optimization Metabolic stability Drug design

Differentiation Evidence 5: Supplier Network and Analytical Documentation Availability

The target compound is commercially available from a multi-vendor supplier network spanning North America, Europe, and Asia, including Sigma-Aldrich, Apollo Scientific, Bidepharm, GlpBio, Synblock, and AKSci . This broad availability contrasts with many less common oxazolopyridine analogs that are single-sourced or require custom synthesis. Furthermore, vendors such as Bidepharm and Synblock provide batch-specific analytical documentation including NMR, HPLC, LC-MS, and Certificates of Analysis, enabling researchers to verify compound identity and purity prior to use .

Supply chain reliability Quality assurance Procurement

High-Value Application Scenarios for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine CAS 886373-24-6


Medicinal Chemistry: Kinase or GPCR Inhibitor Scaffold Derivatization via Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent serves as an electrophilic coupling partner for palladium-catalyzed Suzuki-Miyaura reactions with aryl or heteroaryl boronic acids, enabling rapid diversification of the oxazolo[5,4-b]pyridine core. The trifluoromethyl group at the 2-position remains intact during coupling, conferring metabolic stability and modulated lipophilicity (Consensus Log P = 2.8) to the resulting biaryl or heteroaryl derivatives. This dual-functionality scaffold is particularly valuable for generating focused libraries targeting ATP-binding pockets in kinases or orthosteric sites in GPCRs where both the heterocyclic core geometry and CF₃ pharmacophore are critical for target engagement .

Parallel Synthesis and Library Production for Early-Stage Drug Discovery

The compound's commercial availability in multiple purity grades (95% standard and NLT 98% high-purity) and from multiple global suppliers makes it suitable for parallel synthesis workflows. The presence of both a bromine coupling handle and a pre-installed CF₃ group reduces the number of synthetic steps required per library member, accelerating SAR exploration. For parallel synthesis applications, the NLT 98% purity grade is recommended to minimize purification burdens and improve crude product fidelity .

Agrochemical Intermediate for Fluorine-Containing Crop Protection Agents

Oxazolo[5,4-b]pyridine derivatives have been patented for herbicidal and arthropod pest control applications. The combination of the [5,4-b] scaffold with a bromine substitution pattern enables Heck coupling with allylic amines to generate structurally diverse analogs as described in patent literature. The compound's structural features align with established agrochemical design principles where fluorinated heterocycles exhibit enhanced environmental persistence and target-site binding [1].

Analytical Reference Standard and Method Development

Given the availability of batch-specific analytical documentation (NMR, HPLC, LC-MS, GC) from suppliers, this compound can serve as a reference standard for method validation in analytical chemistry laboratories. The unique InChIKey (DAHJPNADZCRUKJ-UHFFFAOYSA-N) provides unambiguous compound identification, and the availability of high-purity material (NLT 98%) supports accurate calibration curve generation for quantitative LC-MS assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.